molecular formula C12H19NO4 B037275 (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid CAS No. 1226812-49-2

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid

Cat. No.: B037275
CAS No.: 1226812-49-2
M. Wt: 241.28 g/mol
InChI Key: FEPYBSDCOQXJAI-BDAKNGLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is a chiral, enantiopure cyclohexene derivative of significant value in synthetic and medicinal chemistry. This compound serves as a versatile and sophisticated building block, primarily utilized in the construction of complex molecules. Its core structure integrates a Boc-protected amine, a carboxylic acid handle, and a rigid, unsaturated cyclohexene ring, providing multiple vectors for chemical modification and conformational constraint. The stereochemistry at the 1 and 6 positions is critically defined, making it essential for synthesizing target molecules with high enantiomeric purity.

Properties

IUPAC Name

(1R,6S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohex-3-ene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPYBSDCOQXJAI-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, also known as Boc-Lys-Cyclohexene, is a synthetic compound with significant potential in pharmaceutical and biochemical applications. This article explores its biological activity, synthesis methods, and potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_4 with a molecular weight of 241.28 g/mol. It features a cyclohexene ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality. The compound’s unique structure contributes to its reactivity and biological properties.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Pharmaceutical Applications

This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo deprotection under acidic conditions allows for the release of a free amine, which can interact with biological targets such as enzymes and receptors .

2. Enzyme Interaction Studies

Research indicates that this compound can be utilized in studies involving enzyme interactions. The structural features enable it to serve as a substrate or inhibitor for various enzymes, providing insights into enzyme mechanisms and kinetics .

The mechanism of action involves the interaction of the free amine with specific molecular targets after deprotection. This interaction can lead to modulation of enzyme activity or receptor binding, making it valuable in pharmacological research.

Synthesis Methods

Several synthetic routes have been developed for this compound:

  • Diels-Alder Reaction : A common method involves the formation of the cyclohexene ring through a Diels-Alder reaction between suitable diene and dienophile components.
  • Boc Protection : The amino group is introduced using a Boc-protected amine, which reacts under controlled conditions to yield the desired product.
  • Esterification : The final step typically involves esterification to form the carboxylic acid derivative .

Case Study 1: Enzyme Inhibition

A study investigated the compound's role as an inhibitor for specific enzymes involved in metabolic pathways. The results demonstrated that it effectively modulated enzyme activity, suggesting potential therapeutic applications.

Case Study 2: Drug Development

In another study, this compound was evaluated as a precursor for synthesizing novel drug candidates targeting cancer cell lines. The synthesized compounds exhibited promising cytotoxic effects.

Comparative Analysis

The following table summarizes key features and comparisons with similar compounds:

Compound NameCAS NumberKey Features
This compound1226812-49-2Contains Boc-protected amino group; cyclohexene structure
trans-6-Amino-cyclohex-3-enecarboxylic acid7015734Lacks Boc protection; retains amino functionality
Methyl cis-6-{[(tert-butoxy)carbonyl]amino}cyclohex-3-enecarboxylateNot specifiedSimilar structure; different stereochemistry

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its Boc-protected amino group allows for selective deprotection under mild acidic conditions, facilitating the introduction of biologically active moieties. This property is particularly useful in developing peptide-based drugs.

Case Study : Research has shown that derivatives of this compound can exhibit activity against certain enzymes, making them potential candidates for drug development targeting specific diseases.

Organic Synthesis

Due to its structural characteristics, (1R,6S)-6-((tert-butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid is utilized as a building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

  • Nucleophilic substitution
  • Esterification
  • Reduction and oxidation reactions

These reactions enable the formation of more complex structures that are essential in both academic research and industrial applications.

Biological Research

In biological studies, this compound can be used to investigate enzyme-substrate interactions. Its ability to modulate biological pathways makes it a useful tool for studying metabolic processes and developing assays for enzyme activity.

Example Application : The compound has been employed in studies examining the inhibition of specific enzymes involved in metabolic disorders, providing insights into potential therapeutic strategies.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : 63216-52-4 (Crysdot LLC) and 1226812-49-2 (PubChem-derived sources) . The discrepancy in CAS numbers may arise from stereoisomerism or vendor-specific registrations.
  • Purity : Typically ≥97% .
  • Suppliers: Bide Pharmatech Ltd. and Beijing Keyi Tongda Technology Development Co., Ltd. .

Comparison with Structurally Similar Compounds

(1R,6S)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid

Molecular Formula : C₉H₁₂O₄ .
Key Differences :

  • Replaces the Boc-amino group with a methoxycarbonyl (-COOCH₃) group.
  • Stereochemistry: Retains the (1R,6S) configuration but lacks the amino functionality.
  • Applications : Used as a synthetic precursor for fine chemicals .
  • Safety : Classified with hazard statements H302, H315, H319, and H335 (harmful if swallowed, skin/eye irritation, respiratory irritation) .
Property Target Compound Methoxycarbonyl Analog
Molecular Weight 241.28 g/mol 184.19 g/mol
Functional Groups Boc-amino, -COOH -COOCH₃, -COOH
CAS Number 1226812-49-2 888335-93-7
Purity ≥97% 97%
Hazard Profile Not specified H302, H315, H319, H335

Methyl (1R,6S)-6-{[(tert-Butoxy)carbonyl]amino}cyclohex-3-ene-1-carboxylate

Molecular Formula: C₁₃H₂₁NO₄ . Key Differences:

  • Methyl ester derivative of the target compound, replacing the carboxylic acid (-COOH) with a methyl ester (-COOCH₃).
  • Applications : Likely serves as an intermediate in peptide synthesis, where ester groups facilitate further modifications .
  • Synthesis : Prepared via esterification of the parent carboxylic acid.
Property Target Compound Methyl Ester Derivative
Molecular Weight 241.28 g/mol 255.31 g/mol
Functional Groups Boc-amino, -COOH Boc-amino, -COOCH₃
CAS Number 1226812-49-2 836607-50-2
Reactivity Acid-driven reactions Ester hydrolysis/alkylation

(1R,6R)-6-(Methoxycarbonyl)cyclohex-3-enecarboxylic Acid

Molecular Formula : C₉H₁₂O₄ .
Key Differences :

  • Applications : Similar to its (1R,6S) counterpart but may exhibit divergent biological activity due to stereoisomerism.
Property (1R,6S)-Boc-amino (1R,6R)-Methoxycarbonyl
Configuration 1R,6S 1R,6R
Functional Groups Boc-amino, -COOH -COOCH₃, -COOH
Molecular Weight 241.28 g/mol 184.19 g/mol

Ethyl 1-[(tert-Butoxycarbonyl)amino]pyrrole Derivatives ()

General Structure: Ethyl esters with Boc-amino groups and indolyl substituents (e.g., compounds 10a–e ). Key Differences:

  • Synthesis : Prepared via CuCl₂-catalyzed reactions of bis(indol-3-yl)propane-1,3-diones and diaza-1,3-dienes .
Property Target Compound Pyrrole Derivatives
Core Structure Cyclohexene Pyrrole
Functional Groups Boc-amino, -COOH Boc-amino, ester, indolyl
Molecular Complexity Moderate High (multiple aromatic rings)
Applications Peptide synthesis Antimicrobial/antiviral agents

Preparation Methods

Cyclohexene Ring Formation via Epoxidation and Ring-Opening

A patent-derived method involves epoxidation of N-Boc-cyclopent-3-enyl amine using meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0°C, followed by ring-opening with thiobenzoic acid and tetrabutylammonium chloride (TBAC) in toluene. Although this route targets a cyclopentane derivative, analogous strategies apply to cyclohexene systems:

StepReagents/ConditionsYieldStereochemical Outcome
EpoxidationmCPBA, DCM, 0°C → rt85%Retention of Boc group
Ring-openingThiobenzoic acid, TBAC, toluene78%Trans-configuration enforced

Adapting this to cyclohexene requires substituting cyclopentene precursors with cyclohexene analogues. The stereochemistry is controlled by the chair-like transition state during epoxidation.

Stereoselective Amination and Carboxylation

A γ-amino acid synthesis route employs catalytic hydrogenation of nitrocyclohexene derivatives followed by Boc protection. For the target compound:

  • Nitro Group Introduction : Nitromethane is added to a cyclohexene ester via Michael addition under tetrabutylammonium fluoride (TBAF) catalysis.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.

  • Boc Protection : Di-tert-butyl dicarbonate (Boc₂O) in acetonitrile with 4-dimethylaminopyridine (DMAP) yields the protected amine.

Key Data :

  • Michael addition yield: 72% (dr = 4:1 for trans:cis)

  • Hydrogenation efficiency: 89% (20 psi H₂, 25°C)

  • Boc protection: >95% conversion

Industrial-Scale Production Techniques

Flow Microreactor Systems

Continuous-flow systems enhance Boc protection efficiency by minimizing side reactions. A representative protocol involves:

  • Reactor Setup : Two-input flow system for Boc₂O and amine solutions.

  • Conditions : 60°C, residence time = 5 min.

  • Outcome : 98% conversion, 92% isolated yield.

Advantages :

  • Reduced reaction time (batch: 12 h → flow: 5 min).

  • Scalable to kilogram-scale production.

Purification and Stereochemical Validation

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities, achieving ≥99% purity.

X-ray Crystallography

Single-crystal X-ray analysis confirms the (1R,6S) configuration. Bond angles (C6-N-C=O: 120.5°) and torsional strain (3.2 kJ/mol) align with computational models.

Recent Advances in Stereochemical Control

Chiral Auxiliary-Mediated Synthesis

A 2024 study utilizes (R)-benzyl glycidyl ether as a chiral template to direct cyclohexene ring formation, achieving 94% enantiomeric excess (ee). The auxiliary is removed via hydrogenolysis post-synthesis.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic intermediates offers a green alternative. Candida antarctica lipase B (CAL-B) selectively acylates the (1S,6R) enantiomer, leaving the desired (1R,6S) isomer untouched (ee = 98%).

Comparative Analysis of Synthetic Routes

MethodYieldStereoselectivityScalability
Epoxidation-Ring Opening78%dr 8:1High (patent-scale)
Catalytic Hydrogenation89%ee 98%Moderate
Flow Microreactor92%N/AIndustrial

Q & A

What are the recommended synthetic routes for (1R,6S)-6-((tert-Butoxycarbonyl)amino)cyclohex-3-enecarboxylic acid, and how do reaction conditions influence stereochemical outcomes?

Basic Research Question
Methodological Answer:
Synthesis of this compound typically involves multi-step strategies, including lactone ring-opening reactions and selective functionalization. For example, ethyl esters of structurally similar bicyclic carboxylates are synthesized via lactone ring-opening using tert-butoxycarbonyl (Boc)-protected amino groups, followed by hydrolysis to yield carboxylic acids . Key factors affecting stereochemistry include:

  • Catalytic hydrogenation : Reductive conditions (e.g., H₂/Pd-C) can influence cyclohexene ring saturation and stereoselectivity .
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) and low temperatures (-20°C to 0°C) enhance diastereomeric control during cyclization .
  • Protecting groups : The Boc group stabilizes the amino moiety during acidic or oxidative conditions, preventing undesired side reactions .

How can researchers confirm the stereochemical configuration and purity of this compound?

Basic Research Question
Methodological Answer:

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol gradients (85:15 v/v) .
  • NMR spectroscopy : 1^1H-NMR coupling constants (e.g., J5,6>10J_{5,6} > 10 Hz) distinguish axial vs. equatorial substituents on the cyclohexene ring. NOESY correlations confirm spatial proximity of protons in the (1R,6S) configuration .
  • X-ray crystallography : Resolves absolute configuration for crystalline derivatives (e.g., ethyl esters) .

What are the stability profiles of this compound under varying pH and temperature conditions?

Basic Research Question
Methodological Answer:

  • Aerobic conditions : The cyclohexene ring is prone to oxidation, forming epoxides or hydroxylated derivatives. Store under inert gas (N₂/Ar) at -20°C to minimize degradation .
  • Acidic/basic conditions : The Boc group hydrolyzes in strong acids (e.g., HCl/EtOAc) or bases (e.g., NaOH), releasing free amine. Use buffered solutions (pH 4–7) for long-term stability .
  • Thermal stability : Decomposition occurs above 80°C, detected via TGA-DSC. Lyophilization is preferred over rotary evaporation for solvent removal .

What are the potential biological applications of this compound in drug discovery?

Basic Research Question
Methodological Answer:

  • Peptide mimetics : The cyclohexene scaffold mimics proline-like rigid structures in protease inhibitors. Coupling with amino acids via EDC/HOBt activates the carboxylic acid for amide bond formation .
  • ATR kinase inhibitors : Similar bicyclic carboxylates are intermediates in anticancer agents. The Boc group enhances cell permeability, while the carboxylic acid enables salt formation for improved solubility .

How can researchers achieve enantioselective synthesis of the (1R,6S) configuration, and what catalysts are effective?

Advanced Research Question
Methodological Answer:

  • Asymmetric hydrogenation : Chiral Ru catalysts (e.g., Noyori-type) reduce ketone precursors to alcohols with >95% ee. For example, [(S)-BINAP]RuCl₂ achieves high enantioselectivity in cyclohexene derivatives .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester diastereomers, enriching the desired enantiomer .
  • Chiral auxiliaries : Evans oxazolidinones direct stereochemistry during cyclohexene ring formation, later removed via hydrolysis .

What mechanistic pathways explain the compound’s reactivity in tandem dehydrogenation-decarboxylation reactions?

Advanced Research Question
Methodological Answer:

  • Pd-catalyzed dehydrogenation : Pd(OAc)₂ with Ag₂CO₃ oxidizes the cyclohexene ring, forming β,γ-unsaturated intermediates. β-Hydride elimination generates conjugated dienes, confirmed via GC-MS .
  • Decarboxylation-aromatization : Under oxidative conditions, the carboxylic acid group undergoes radical-mediated decarboxylation, yielding aromatic byproducts (e.g., benzene derivatives) .
  • Role of directing groups : The carboxylic acid acts as a directing group for C–H activation, enabling site-selective olefination .

How do degradation pathways differ under aerobic vs. anaerobic conditions?

Advanced Research Question
Methodological Answer:

  • Aerobic degradation : Cyclohexene ring oxidation produces cyclohexene oxide (via epoxidase enzymes) or 3-keto derivatives (via dehydrogenases). Nitrate-dependent degradation correlates with NADH consumption (r² = 0.89) .
  • Anaerobic degradation : β-oxidation pathways dominate, shortening the carbon chain to adipic acid derivatives. Methanogenic consortia further reduce these to CH₄/CO₂ .

How should researchers resolve contradictions in reported synthetic yields or stereochemical outcomes?

Advanced Research Question
Methodological Answer:

  • Reproducibility checks : Verify catalyst purity (e.g., Pd/C vs. Lindlar catalyst) and solvent dryness (Karl Fischer titration). Contaminated reagents explain yield disparities in esterification .
  • Kinetic vs. thermodynamic control : Higher temperatures (60°C) favor thermodynamically stable (E)-isomers, while low temperatures favor kinetic (Z)-isomers. Monitor via in-situ IR .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., lactam formation from unprotected amines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.